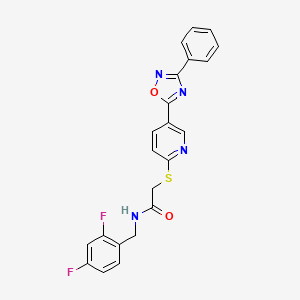

N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that could help infer the potential properties and applications of the compound .

Synthesis Analysis

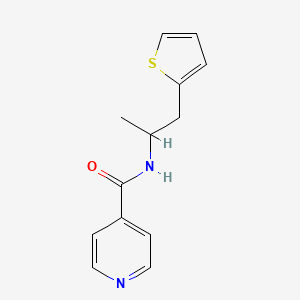

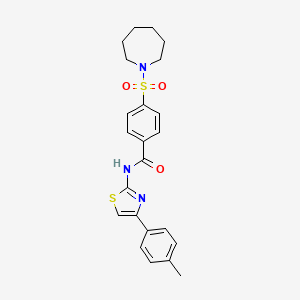

The synthesis of related compounds involves multiple steps, including the formation of intermediates such as indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification . The synthesis of thiazolyl derivatives, which share some structural similarities with the target compound, involves the substitution of the pyridine ring and the incorporation of a benzyl group . These methods could potentially be adapted for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

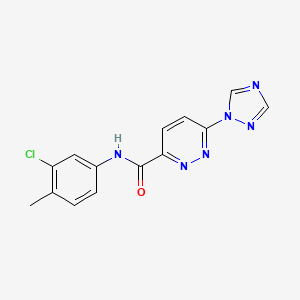

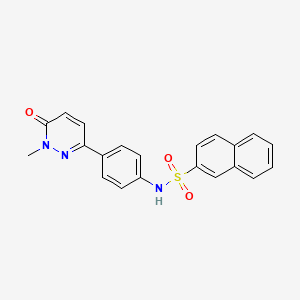

Molecular Structure Analysis

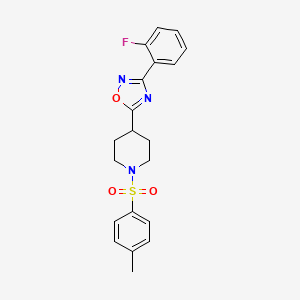

The molecular structure of the compound likely includes a pyridine ring, as seen in related compounds , and a thiazole moiety, which is a common feature in molecules with potential biological activity . The presence of a 1,2,4-oxadiazol ring suggests that the compound could interact with biological targets through hydrogen bonding or dipole interactions .

Chemical Reactions Analysis

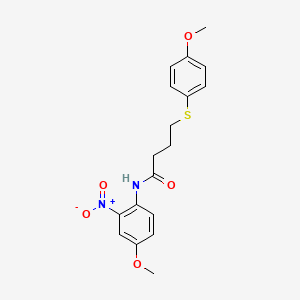

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, the acetamide moiety could be involved in nucleophilic substitution reactions, while the aromatic rings may participate in electrophilic substitution . The fluorine atoms on the benzyl group could influence the reactivity of the molecule, as fluorine is a strong electron-withdrawing group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound is likely to be lipophilic, which could affect its solubility and permeability . The difluorobenzyl group could increase the molecule's stability and resistance to metabolic degradation .

Relevant Case Studies

Although the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally related molecules. For example, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been investigated for their antiallergic properties , and thiazolyl derivatives have been evaluated for their inhibitory activities against Src kinase and anticancer effects . These studies suggest that the compound may also possess significant biological activities, warranting further investigation.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds similar to N-(2,4-difluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, particularly derivatives of 1,3,4-oxadiazole, have been studied for their antibacterial properties. For example, Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazole and found them to possess significant antibacterial activity (Ramalingam et al., 2019).

Antimicrobial and Hemolytic Activities

Compounds similar to the target compound have been evaluated for antimicrobial and hemolytic activities. Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole and found that they exhibit activity against selected microbial species (Gul et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

Similar compounds have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and found them effective in inhibiting cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2S/c23-17-8-6-15(18(24)10-17)11-25-19(29)13-31-20-9-7-16(12-26-20)22-27-21(28-30-22)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPCIMMZKXEYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)